molecular formula C6H4F3N3O2 B1612955 5-Nitro-2-(trifluoromethyl)pyridin-4-amine CAS No. 438564-36-4

5-Nitro-2-(trifluoromethyl)pyridin-4-amine

Cat. No. B1612955
M. Wt: 207.11 g/mol
InChI Key: PVCDQWOCSKSIQG-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . It is a useful research chemical .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves the stepwise liquid-phase/vapor–phase synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(trifluoromethyl)pyridin-4-amine is characterized by the presence of a pyridine ring with a nitro group at the 5-position and a trifluoromethyl group at the 2-position . The presence of these functional groups contributes to the unique physicochemical properties of the compound .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions:

    • 5-Nitro-2-(trifluoromethyl)pyridin-4-amine is used in the synthesis of 4-amino-5-nitro-6-phenylethynylpyrimidines, which undergo rearrangement and addition reactions with amines and thiols, demonstrating its utility in regio- and stereoselective synthesis (Čikotienė et al., 2007).
    • It is also involved in the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines through cyanoacetylation and subsequent cyclization reactions, highlighting its role in the formation of heterocyclic compounds (Ibrahim et al., 2011).
  • Corrosion Inhibition:

    • N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, a derivative, has been tested as an inhibitor for carbon steel corrosion in hydrochloric acid, showing high inhibition efficiency and potential for industrial applications (Iroha et al., 2021).
  • Electrochemical Applications:

    • In electrochemistry, 4-nitrophenyl diazonium modified electrodes, related to 5-Nitro-2-(trifluoromethyl)pyridin-4-amine, have been used for electrochemical detection of NADH, demonstrating the compound’s potential in the development of electrochemical sensors (Harper et al., 2007).
  • Energetic Materials Design:

    • Research on pyridine derivatives, closely related to 5-Nitro-2-(trifluoromethyl)pyridin-4-amine, has been conducted for designing energetic materials, demonstrating its relevance in the field of explosives and propellants (Zhai et al., 2019).

properties

IUPAC Name

5-nitro-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-1-3(10)4(2-11-5)12(13)14/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCDQWOCSKSIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625277
Record name 5-Nitro-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(trifluoromethyl)pyridin-4-amine

CAS RN

438564-36-4
Record name 5-Nitro-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(trifluoromethyl)pyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ammonia gas is bubbled through a solution of 2-trifluoromethyl-4-chloro-5-nitro-pyridine (4.12 g, 18.23 mmol) in anhydrous THF at room temperature for 3 h. Removal of solvent under reduced pressure affords 5-nitro-2-trifluoromethyl-pyridin-4-ylamine (3.6 g, 96%); 1H NMR (300 MHz, CDCl3): δ 7.15 (s, 1H), 9.15 (s,1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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